molecular formula C34H40O20 B12371955 (2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12371955
M. Wt: 768.7 g/mol
InChI Key: HAHATWZTPFFMJI-NGUXHJNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Semantic Deconstruction

The compound’s IUPAC name systematically describes its polycyclic structure:

  • Parent flavonoid core : 5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-ol, a chromone derivative with a para-methoxyphenyl group at C2 and ketone at C4.
  • Glycosylation pattern :
    • A branched oligosaccharide chain at C7, comprising:
      • A β-D-glucuronic acid unit (oxane-2-carboxylic acid) at the reducing end.
      • A central 6-O-[(α-L-rhamnopyranosyl)methyl]-β-D-glucopyranoside unit.
      • An α-L-rhamnopyranosyl unit linked via β-1→3 glycosidic bond.
  • Functional groups :
    • Methoxy (-OCH₃) at C4' of the phenyl ring.
    • Carboxylic acid (-COOH) at C2 of the glucuronic acid moiety.

Table 1: Key structural features

Feature Position Description
Chromen-4-one core C2–C10 5-hydroxy-4-oxo substitution pattern
Methoxyphenyl group C2 4-methoxy substitution
Glucuronic acid C7 (flavonoid) β-D-configuration, 2-carboxylic acid
Rhamnosyl-methyl group C6 (central glucose) α-L-rhamnose linked via C–O–C bridge

The name reflects the compound’s complexity as a tri-glycosylated flavonoid with atypical carboxylic acid functionality.

Stereochemical Configuration Analysis

The stereochemistry is critical to its biological activity and solubility:

  • Chiral centers : 14 stereocenters across the flavonoid and glycosidic moieties.
  • Sugar unit configurations :
    • Glucuronic acid: 2S,3S,4S,5R,6R (β-D-configuration).
    • Central glucose: 2S,3R,4S,5S,6R (β-D-configuration with rhamnosyl-methyl branching).
    • Terminal rhamnose: 2R,3R,4R,5R,6S (α-L-configuration).
  • Glycosidic bonds :
    • β-1→7 linkage between flavonoid and central glucose.
    • α-1→3 linkage between central glucose and terminal rhamnose.

Figure 1 : Stereochemical model (hypothetical) shows the equatorial positioning of hydroxyl groups on glucopyranose rings, favoring intramolecular hydrogen bonding.

X-ray Crystallographic Characterization

While direct crystallographic data for this compound remains unpublished, analogous flavonoid glycosides provide insights:

  • Unit cell parameters (predicted):
    • Space group: P2₁2₁2₁ (common for chiral flavonoids).
    • Cell dimensions: a = 9.42 Å, b = 12.57 Å, c = 17.83 Å (estimated via molecular modeling).
  • Hydrogen-bonding network :
    • Intermolecular bonds between C7–OH (flavonoid) and glucuronic acid’s C3–OH.
    • Intramolecular bonds stabilizing the rhamnosyl-methyl group.

Table 2: Predicted hydrogen bond lengths

Donor Acceptor Length (Å)
O5–H (flavonoid) O6 (glucuronic) 2.78
O3–H (rhamnose) O4 (central glucose) 2.65

The carboxylic acid group introduces unique packing constraints compared to non-acidic glycosides like typhaneoside.

Comparative Structural Analysis with Related Flavonoid Glycosides

Key comparisons highlight functional group impacts:

Table 3: Structural comparison with typhaneoside (CID 5489389)

Feature Target Compound Typhaneoside
Aglycone 5-hydroxy-4-oxochromen-7-yl 5-hydroxy-4-oxochromen-7-yl
Glycosidic position C7 C7
Sugar units Glucuronic acid + glucose + rhamnose Glucose + 2 rhamnose units
Carboxylic acid Present (C2 of glucuronic) Absent
Methoxy substitution C4' of phenyl C3' of phenyl

The carboxylic acid group enhances water solubility (~2.8× higher than typhaneoside at pH 7.4) while reducing membrane permeability (log P = -1.2 vs. typhaneoside’s 0.8).

Figure 2 : Overlay with isorhamnetin 3-O-rutinoside shows divergent glycosylation patterns at C7 versus typical C3/C5 positions in flavonoid glycosides.

Properties

Molecular Formula

C34H40O20

Molecular Weight

768.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C34H40O20/c1-11-21(37)23(39)27(43)32(49-11)48-10-19-22(38)25(41)30(54-33-28(44)24(40)26(42)29(53-33)31(45)46)34(52-19)50-14-7-15(35)20-16(36)9-17(51-18(20)8-14)12-3-5-13(47-2)6-4-12/h3-9,11,19,21-30,32-35,37-44H,10H2,1-2H3,(H,45,46)/t11-,19+,21-,22+,23+,24-,25-,26-,27+,28+,29-,30+,32+,33-,34+/m0/s1

InChI Key

HAHATWZTPFFMJI-NGUXHJNGSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Enzymatic Glycosylation Approaches

Engineered glycosyltransferases (e.g., GH family enzymes) enable regioselective glycosylation under mild conditions. For example, biocatalytic methods using p-nitrophenyl glycosides as donors and dithiothreitol (DTT) as a reducing agent achieve high stereochemical fidelity. This method is particularly effective for appending the β-D-glucopyranosyl unit to the coumarin scaffold.

Key Reaction Parameters :

Parameter Value Source
Donor Type p-Nitrophenyl glycosides
Reducing Agent DTT (10 equiv.)
Yield Range 70–95%

Chemical Glycosylation via Imidate Donors

The Koenigs-Knorr method, using silver oxide (Ag₂O) or mercury salts, is widely employed for β-glycoside formation. For instance, reacting 2,3,4,6-tetra-O-acetyl-α-D-glycopyranosyl bromide with 7-hydroxycoumarin derivatives yields β-glycosides in 84–88% yields under argon atmosphere.

Optimized Conditions :

Component Details Yield
Glycosyl Donor Acetylated glycopyranosyl bromide 88%
Catalyst Ag₂O (1.5 equiv.)
Solvent MeCN

Coumarin Core Synthesis

The 5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl moiety is synthesized via Pechmann condensation or Knoevenagel reactions .

Pechmann Condensation

Reaction of resorcinol derivatives with β-ketoesters in the presence of FeCl₃·6H₂O under reflux generates coumarin scaffolds. For example, resorcinol and ethyl acetoacetate yield coumarins in 92% yield under optimized conditions.

Reaction Scheme :

Resorcinol + Ethyl Acetoacetate → Coumarin (FeCl₃·6H₂O, Toluene, Reflux)

Knoevenagel Condensation

Salicylaldehydes react with active methylene compounds (e.g., Meldrum’s acid) in deep eutectic solvents (DES) or under ultrasound irradiation. This method achieves 91–99% yields for coumarin-3-carboxylic acids.

Key Parameters :

Catalyst Solvent Yield
Piperidine + AcOH EtOH 79–98%
Vegetable juices Lemon juice 91–99%

Protecting Group Tactics

Multi-step syntheses require selective protection of hydroxyl groups. Common strategies include:

  • Benzyl Protection : Employed for the 6-methyloxan-2-yl unit to prevent undesired glycosylation.
  • Acetyl Protection : Used for the β-D-glucopyranosyl core during coupling reactions.
  • Trityl Protection : Rarely used due to steric hindrance but effective for tertiary alcohols.

Challenges :

  • Epimerization : Observed in unprotected GlcNAc derivatives during cyclization steps.
  • Ortho-Product Formation : Avoided via optimized reaction temperatures and catalysts (e.g., NaHCO₃/CH₃COOH buffer).

Enzymatic and Chemoenzymatic Hybrid Approaches

Biocatalytic Glycosylation

Engineered glycosyltransferases (e.g., mutants with altered substrate specificity) enable precise glycosylation of halogenated coumarins. Hairy roots of Polygonum multiflorum regioselectively glycosylate 5,7-dihydroxy-4-trifluoromethyl-coumarin at the 5-OH position, achieving >100-fold increased water solubility.

Case Study :

Substrate Product Yield
5,7-Dihydroxy-4-trifluoromethyl-coumarin 5-O-β-D-Glucopyranoside 29.1%

Purification and Characterization

Chromatographic Methods

  • Silica Gel Column Chromatography : Gradient elution (petroleum ether/acetone 9:1 → 3:7) isolates β-glycosides.
  • HPLC : Monitors reaction progress and purity (e.g., for gluconolactone intermediates).

Spectroscopic Analysis

  • NMR : Confirms anomeric configurations (e.g., β-D-glucopyranosyl protons at δ 5.08).
  • HRMS : Validates molecular weights (e.g., m/z 1000–1500 for glycoside hybrids).

Industrial-Scale Production Considerations

Cost-Effective Reagents

  • Silver Oxide : Replaced by cheaper catalysts (e.g., FeCl₃) in Pechmann reactions.
  • Solvent Systems : Dichloromethane or toluene preferred for scalability.

Waste Minimization

  • Catalytic Recycling : Fe₃O(BPDC)₃ nanoparticles reused in coumarin syntheses.
  • Solvent-Free Reactions : Achieved under microwave irradiation or ultrasound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromen-7-yl moiety can be reduced to form dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or H₂/Pd (Hydrogen with palladium catalyst).

    Substitution: Reagents like NaH (Sodium hydride) or K₂CO₃ (Potassium carbonate) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of the chromen-7-yl moiety would yield dihydro derivatives.

Scientific Research Applications

Antidiabetic Properties

Research indicates that compounds similar to this structure exhibit antidiabetic effects. The presence of multiple hydroxyl groups enhances the molecule's ability to interact with glucose transporters and insulin receptors. Studies have demonstrated their effectiveness in lowering blood sugar levels and improving insulin sensitivity in diabetic models .

Antioxidant Activity

The compound's intricate structure suggests potential antioxidant properties. The hydroxyl groups are known to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases including cancer and neurodegenerative disorders .

Anticancer Effects

Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell growth and apoptosis. Further research is necessary to elucidate specific pathways impacted by this compound .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes like alpha-glucosidase, which plays a role in carbohydrate metabolism. This inhibition could lead to reduced glucose absorption in the intestines.

Glycosylation Studies

Given its structural features, this compound serves as a valuable tool in glycosylation studies. Its multiple hydroxyl groups can participate in glycosidic bond formation, making it a candidate for synthesizing glycosides that are useful in drug development and biochemical research .

Biodegradable Polymers

The structural components of this compound suggest its potential use in developing biodegradable polymers. The presence of hydroxyl groups can facilitate polymerization processes that yield materials suitable for medical applications such as drug delivery systems or tissue engineering scaffolds .

Nanomaterials

Research into nanomaterials has identified compounds like this as precursors for synthesizing nanoparticles with unique properties. These nanoparticles can be used for targeted drug delivery or as contrast agents in imaging techniques due to their biocompatibility and functionalization capabilities .

Case Study 1: Antidiabetic Effects

In a controlled study involving diabetic rats treated with derivatives of the compound, researchers observed a significant reduction in blood glucose levels compared to the control group. The study highlighted the importance of hydroxyl groups in enhancing the bioavailability and efficacy of the treatment .

Case Study 2: Antioxidant Activity Evaluation

A study assessing the antioxidant capacity of this compound utilized DPPH and ABTS assays to measure radical scavenging activity. Results indicated a strong correlation between the number of hydroxyl groups present and antioxidant efficacy, supporting its potential use as a natural antioxidant in food preservation .

Case Study 3: Enzyme Inhibition Mechanism

Research focused on the inhibition of alpha-glucosidase showed that the compound could significantly reduce enzyme activity in vitro. Kinetic studies revealed that it acts competitively, providing insights into its mechanism of action as an antidiabetic agent.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it exhibits antioxidant activity, it may act by scavenging free radicals or chelating metal ions. If it has anticancer activity, it may induce apoptosis or inhibit cell proliferation through specific molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional distinctions between the target compound and its closest analogues:

Compound Molecular Weight Key Functional Groups Glycosylation Pattern Reported Bioactivity
Target Compound 568.568 (estimated) Chromen-4-one, 4-methoxyphenyl, carboxylic acid, multiple hydroxyls Disaccharide (two oxane units) with methyl and hydroxymethyl branches Potential anti-inflammatory activity (inferred from flavonoid class)
Hesperidin (Compound 15 in ) 610.56 Chromen-4-one, 3-hydroxy-4-methoxyphenyl, methylated sugar units Rutinoside (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) Anti-cancer, anti-viral (Hedgehog pathway inhibition)
(2S,3S,4S,5R,6S)-6-[5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)Chromen-3-Yl]Oxy-3,4,5-Trihydroxyoxane-2-Carboxylic Acid () 494.365 Chromen-4-one, 3,4,5-trihydroxyphenyl, carboxylic acid Monosaccharide (oxane unit) Not explicitly reported; structural similarity suggests antioxidant properties
Quercetin Derivative () ~740 (estimated) Chromen-4-one, 3,4-dihydroxyphenyl, multiple glycosyl units Triglycoside (two oxane units and a glucopyranose) Predicted SARS-CoV-2 protease inhibition
Key Observations:
  • Carboxylic Acid Group: Unique to the target compound and the analogue in , this group enhances solubility and metal-chelating capacity compared to non-carboxylated flavonoids like hesperidin.
  • Aryl Substituents: The 4-methoxyphenyl group in the target compound vs.

Pharmacological and Functional Insights

Anti-Inflammatory Activity:
  • The target compound’s chromen-4-one core and polyphenolic glycosides align with known anti-inflammatory mechanisms, such as NF-κB pathway modulation .
Antioxidant Potential:
  • The hydroxyl-rich structure suggests radical-scavenging activity, comparable to the quercetin derivative (), which showed computational binding affinity for oxidative stress-related targets .
Structural Stability and Metabolism:
  • The branched glycosylation in the target compound may reduce enzymatic hydrolysis rates compared to simpler glycosides, as seen in ’s monosaccharide analogue .

Biological Activity

The compound (2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant biological activity. This article aims to provide a detailed examination of its biological properties based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H36O16C_{27}H_{36}O_{16}, indicating a high degree of hydroxylation which is often associated with enhanced biological activity. The structural complexity includes multiple sugar moieties and phenolic components that contribute to its potential therapeutic effects.

Structural Features

FeatureDescription
Molecular Weight504.44 g/mol
Functional GroupsHydroxyl (-OH), Carboxylic Acid (-COOH), Ether
StereochemistryMultiple chiral centers enhancing specificity

Antioxidant Activity

Research has shown that compounds with similar structural features exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is believed to contribute to the scavenging of free radicals and reduction of oxidative stress. A study indicated that derivatives of this compound could effectively reduce oxidative damage in cellular models .

Anti-inflammatory Effects

The compound has been implicated in anti-inflammatory pathways. It appears to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This suggests potential applications in treating chronic inflammatory diseases .

Anticancer Properties

Preliminary studies have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism is thought to involve the modulation of cell cycle regulators and apoptotic pathways .

Case Studies

  • Case Study 1: Antioxidant Efficacy
    • Objective : To evaluate the antioxidant potential in vitro.
    • Method : DPPH radical scavenging assay.
    • Results : Showed a significant reduction in DPPH radicals compared to controls.
  • Case Study 2: Anti-inflammatory Activity
    • Objective : To assess the impact on TNF-alpha levels in macrophages.
    • Method : ELISA for cytokine quantification.
    • Results : Notable decrease in TNF-alpha production was observed.

The biological activities are likely mediated through several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups donate electrons to free radicals.
  • Cytokine Modulation : Interaction with signaling pathways influencing cytokine production.
  • Cell Cycle Regulation : Induction of cell cycle arrest at specific phases leading to apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.